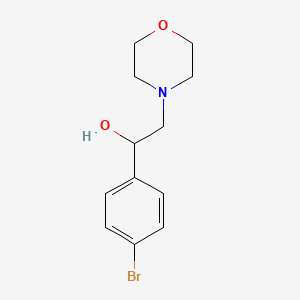

1-(4-Bromophenyl)-2-morpholinoethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-morpholin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUPAQJKAROMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283595 | |

| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7155-26-2 | |

| Record name | 7155-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 1 4 Bromophenyl 2 Morpholinoethanol and Its Analogs

Structural Modifications and Their Influence on Biological Activity

The biological activity of a molecule like 1-(4-bromophenyl)-2-morpholinoethanol is intrinsically linked to its three-dimensional shape and the electronic properties of its constituent parts. Alterations to the 4-bromophenyl moiety, the ethanol (B145695) linker, or the morpholine (B109124) ring can significantly impact how the molecule interacts with biological targets.

Modulation of the 4-Bromophenyl Moiety

The 4-bromophenyl group is a critical component, likely involved in hydrophobic and halogen bonding interactions within a biological target.

The nature and position of the halogen atom on the phenyl ring are crucial determinants of biological activity. Halogens influence the electronic distribution and lipophilicity of the molecule. In many classes of pharmacologically active compounds, the type of halogen and its placement can dramatically alter potency and selectivity. e3s-conferences.org

Research on a series of 4-biphenylamino-5-halo-2(5H)-furanones demonstrated that changing the halogen substituent can modulate anticancer activity. While a direct comparison for the 1-phenyl-2-morpholinoethanol scaffold is not available, it is a well-established principle that the electronegativity and size of the halogen atom affect its ability to act as a hydrogen bond acceptor and to form halogen bonds, which can be critical for target binding. acs.org Generally, the trend in electronegativity and size is F > Cl > Br > I.

In studies of arylethanolamine derivatives, substitution at the meta and para positions of the phenyl ring with various groups, including halogens, showed that the position significantly impacts the compound's affinity for adrenergic receptors. For instance, introducing a fluoro group at the meta position of octopamine (B1677172) enhanced its affinity, while para-substitution on norphenylephrine with the same groups was detrimental. nih.gov This highlights the sensitivity of biological targets to the precise placement of substituents on the aromatic ring.

Table 1: Hypothetical Impact of Halogen Substitution on Biological Activity of 1-Aryl-2-morpholinoethanol Analogs (Note: This table is illustrative and based on general SAR principles, as direct comparative data for this compound is not available.)

| Analog | Halogen (X) | Position on Phenyl Ring | Expected Change in Lipophilicity (Compared to H) | Potential Impact on Activity |

| 1 | F | 4 | Increased | May alter binding affinity and selectivity |

| 2 | Cl | 4 | Significantly Increased | May enhance hydrophobic interactions |

| 3 | Br | 4 | Highly Increased | May provide optimal balance of size and electronics for some targets |

| 4 | I | 4 | Very Highly Increased | May be too large or reactive for some targets |

Beyond halogens, other substitutions on the aromatic ring can further modulate the activity of this compound analogs. The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the morpholine nitrogen and the electronic character of the phenyl ring, influencing target interactions.

In a study of reboxetine (B1679249) analogs, which share the morpholine and phenyl groups, various substitutions on the phenyl ring were explored to optimize norepinephrine (B1679862) reuptake inhibitory activity and selectivity. nih.gov This work underscores the importance of the substitution pattern on the aromatic ring for achieving a desired pharmacological profile.

SAR studies on other morpholine-containing compounds have shown that substitutions on an aromatic ring attached to the morpholine nitrogen can significantly affect biological activity, with both electron-donating and electron-withdrawing groups having profound effects depending on the specific biological target. e3s-conferences.org

Variations within the Ethanol Linker

The ethanol linker provides a specific spatial relationship between the phenyl ring and the morpholine moiety and contains a chiral center at the hydroxyl-bearing carbon.

The two-carbon chain of the ethanol linker is a common motif in many biologically active compounds. Altering this linker's length or flexibility can have a significant impact on activity by changing the distance and relative orientation of the key pharmacophoric groups.

In a study of cannabimimetic indoles, the length of an alkyl chain was found to be critical for receptor binding, with an optimal length of five carbons. nih.gov While a different chemical class, this demonstrates the principle that linker length is a key parameter in drug design. Increasing or decreasing the length of the ethanol linker in this compound would likely alter its ability to adopt the optimal conformation for binding to its biological target. A longer or more flexible linker might allow for interaction with different sub-pockets of a binding site, potentially leading to a change in activity or selectivity. Conversely, a shorter or more rigid linker would restrict the conformational freedom, which could be beneficial or detrimental depending on the target's requirements.

The hydroxyl group on the ethanol linker introduces a chiral center, meaning that this compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For example, in the case of the drug reboxetine, which has a similar 1-phenyl-2-morpholinoethanol core structure, the biological activity resides primarily in one enantiomer. nih.gov The synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans also showed that the stereochemistry was critical for opioid receptor binding affinity and functional activity. nih.gov Similarly, studies on 4-phenylchroman analogues revealed that the cis and trans isomers, which differ in their stereochemistry, had distinct potencies and selectivities for α1-adrenoreceptor subtypes. nih.gov

Table 2: Hypothetical Biological Activity of Stereoisomers of this compound (Note: This table is illustrative as specific data for the enantiomers of this compound are not available. The activity of one enantiomer is often significantly higher than the other.)

| Enantiomer | Configuration at Hydroxyl-Bearing Carbon | Expected Biological Activity |

| 1 | (R) | Potentially the more active enantiomer (eutomer) |

| 2 | (S) | Potentially the less active or inactive enantiomer (distomer) |

Derivatization of the Morpholine Ring System

The morpholine moiety of this compound is a critical component for its biological activity. Modifications to this ring system, including N-substitution and alterations that affect its conformation, can significantly impact its interaction with biological targets.

N-Substitution Effects on Activity

The nitrogen atom of the morpholine ring is a common site for chemical modification in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. In the context of morpholinoethanol-based norepinephrine reuptake inhibitors, the nature of the substituent on the morpholine nitrogen can have profound effects on activity.

SAR studies on related series of spiropiperidines have demonstrated that N-substitution is a key determinant of biological activity. nih.gov For instance, the elaboration of the N-8 position of a spiropiperidine core led to compounds with high affinity for the nociceptin (B549756) receptor. nih.gov While not directly analogous to this compound, these findings underscore the principle that the nitrogen atom in a heterocyclic ring is a critical handle for SAR exploration.

In the case of dual serotonin (B10506) and norepinephrine reuptake inhibitors based on a 2-[(phenoxy)(phenyl)methyl]morpholine scaffold, N-substitution was also found to be a crucial factor. nih.gov The synthesis of single enantiomer derivatives with various substituents on the morpholine nitrogen allowed for the establishment of clear structure-activity relationships, leading to the identification of selective and dual inhibitors. nih.gov

| Compound Series | N-Substitution Position | Effect on Activity | Reference |

| Spiropiperidines | N-8 | High affinity for nociceptin receptor | nih.gov |

| 2-[(phenoxy)(phenyl)methyl]morpholine | N-4 | Determined selectivity for serotonin and norepinephrine reuptake inhibition | nih.gov |

Role of Morpholine Ring Conformation

In a series of chiral ring-constrained norepinephrine reuptake inhibitors, the conformation of the morpholine ring was a key design element to improve physicochemical properties. researchgate.net For reboxetine analogs, which share the morpholinoethanol (B8693651) core with this compound, the stereogenic centers dictate the spatial arrangement of the phenyl and other substituent groups, which is critical for potent and selective norepinephrine reuptake inhibition. nih.gov

The development of potent and selective dual serotonin-norepinephrine reuptake inhibitors (SNRIs) from 2-[(phenoxy)(phenyl)methyl]morpholine derivatives further highlights the importance of conformation. nih.gov The stereochemistry at the point of attachment of the phenyl and phenoxy groups to the morpholine ring was a determining factor for the balance of serotonin and norepinephrine reuptake inhibition. nih.gov This indicates that the precise geometry of the molecule, governed by the morpholine ring's conformation and its substituents, is essential for its biological profile.

| Compound Series | Conformational Element | Impact on Activity | Reference |

| Chiral ring-constrained NRIs | Morpholine ring conformation | Improved physicochemical properties | researchgate.net |

| Reboxetine analogs | Stereogenic centers | Potent and selective norepinephrine reuptake inhibition | nih.gov |

| 2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Stereochemistry of substituents | Balance of serotonin and norepinephrine reuptake inhibition | nih.gov |

Comprehensive SAR Databases and Data Analysis

A comprehensive understanding of the SAR of this compound and its analogs is facilitated by the use of extensive chemical and biological databases. These resources compile vast amounts of data from high-throughput screening, medicinal chemistry studies, and other research efforts, allowing for the identification of trends and the development of predictive models.

While specific SAR databases dedicated solely to this compound are not common, general medicinal chemistry and pharmacology databases are invaluable for this type of analysis. These databases often contain information on compounds with similar structural motifs, enabling researchers to draw inferences about the likely effects of chemical modifications. The analysis of such databases can reveal key pharmacophoric features, such as the importance of the halogenated phenyl ring and the morpholine moiety, and guide the design of new analogs with improved properties. researchgate.net

Comparative SAR Profiling with Other Bioactive Morpholine Derivatives

To better understand the SAR of this compound, it is instructive to compare its structural features and biological activity with those of other well-characterized morpholine-containing drugs.

Reboxetine , a selective norepinephrine reuptake inhibitor, provides a particularly relevant point of comparison. Like this compound, reboxetine contains a morpholine ring and an aryl group attached to a two-carbon linker. SAR studies on reboxetine analogs have shown that modifications to both the morpholine and aryl rings significantly affect potency and selectivity. nih.gov The development of these analogs was facilitated by synthetic routes that allowed for late-stage diversification, enabling a thorough exploration of the SAR. nih.gov

Other bioactive morpholine derivatives, while belonging to different therapeutic classes, also offer valuable SAR insights. For example, in a series of quinoline (B57606) derivatives bearing a morpholine moiety designed as cholinesterase inhibitors, the length of the methylene (B1212753) linker between the quinoline and morpholine rings was found to be critical for activity, with a two-methylene linker providing the best results. nih.gov This highlights the importance of the spatial relationship between the morpholine ring and other key structural elements.

In Vitro Biological Activity and Pharmacological Screening of 1 4 Bromophenyl 2 Morpholinoethanol

Screening Methodologies for Diverse Biological Targets

To investigate the potential therapeutic applications of 1-(4-Bromophenyl)-2-morpholinoethanol, a comprehensive screening process would be initiated. This would involve a battery of in vitro assays designed to assess its interaction with a wide array of biological targets. High-throughput screening (HTS) would likely be the first step, allowing for the rapid testing of the compound against large libraries of enzymes, receptors, and other proteins.

Assessment in Relevant Cellular Models

Evaluation in Cancer Cell Lines (e.g., Hela, HepG-2, BGC-823, SK-SY5Y)

Should the initial screening suggest potential anticancer activity, this compound would be evaluated in a panel of human cancer cell lines. This would typically include lines from different tissue origins to assess the breadth of its activity. The cell lines mentioned—HeLa (cervical cancer), HepG-2 (liver cancer), BGC-823 (gastric cancer), and SK-SY5Y (neuroblastoma)—represent a diverse set for such a preliminary evaluation.

The primary assay used would be a cell viability or cytotoxicity assay, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which is an indicator of cell viability. The compound would be tested across a range of concentrations to determine its IC50 value—the concentration at which it inhibits 50% of cell growth or viability. This data would be crucial in determining the compound's potency against different cancer cell types.

Studies in Immortalized and Primary Cell Cultures

To further characterize the compound's effects and to assess its potential toxicity to non-cancerous cells, it would be tested in immortalized and primary cell cultures. Immortalized cell lines, such as HaCaT (keratinocytes) or HEK293 (human embryonic kidney cells), provide a more "normal" cellular context compared to cancer cells. Primary cells, which are isolated directly from tissues, offer an even more physiologically relevant model, though they are more challenging to culture.

By comparing the IC50 values in cancer cells to those in normal cells, a therapeutic index can be estimated. A high therapeutic index, where the compound is much more potent against cancer cells, would be a favorable characteristic for a potential anticancer drug.

Exploration of Potential Biological Activities

Antiproliferative and Cytotoxic Activity

If the cell viability assays indicate that this compound reduces the number of viable cells, further studies would be conducted to distinguish between antiproliferative (slowing down cell division) and cytotoxic (killing the cells) effects.

Cell cycle analysis, using techniques like flow cytometry with propidium iodide staining, would reveal if the compound causes cells to arrest at a particular phase of the cell cycle (G1, S, or G2/M). Assays for apoptosis, such as Annexin V staining or caspase activity assays, would determine if the compound induces programmed cell death. Understanding the mechanism of cell death is a critical step in the preclinical development of any potential anticancer agent.

Enzymatic Inhibition Profile (e.g., Met kinase, IRAK 1/4, FLT3)

Based on the initial screening or on the structural similarity of this compound to known kinase inhibitors, its activity against specific enzymes would be investigated. The kinases mentioned—Met, IRAK 1/4, and FLT3—are all important targets in cancer therapy.

Met kinase: A receptor tyrosine kinase that plays a role in cell proliferation, survival, and motility. Its dysregulation is implicated in many cancers.

IRAK 1/4 (Interleukin-1 Receptor-Associated Kinase 1 and 4): Serine/threonine kinases involved in inflammatory signaling pathways that can be co-opted by cancer cells to promote survival.

FLT3 (FMS-like tyrosine kinase 3): A receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML) and is a key driver of the disease.

For each of these kinases, in vitro kinase assays would be performed to determine the IC50 value of this compound. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. A potent and selective inhibitor of one or more of these kinases could have significant therapeutic potential.

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

Antibacterial Activity of Related Compounds:

The morpholine (B109124) scaffold is a key component in many biologically active compounds, and its derivatives have been investigated for antibacterial activity. For instance, certain N-substituted morpholine derivatives have been synthesized and evaluated for their ability to inhibit bacterial growth. Studies have shown that some morpholine derivatives exhibit pronounced antimicrobial activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii asianpubs.orgcore.ac.uk. The presence of a halogen, such as bromine, on an aromatic ring can also contribute to the antibacterial efficacy of a compound.

Antifungal Activity of Related Compounds:

Similarly, various derivatives containing morpholine or bromophenyl moieties have demonstrated antifungal potential. For example, a series of pyridine derivatives incorporating a bromophenyl group were synthesized and showed good antifungal activity when compared to the reference drug Ketoconazole ajprd.comajprd.com. Another study on 4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine also reported some activity against Cryptococcus neoformans pensoft.netresearchgate.net. These findings suggest that the combination of a morpholine ring and a bromophenyl group in this compound could potentially confer antifungal properties.

A summary of the antimicrobial activity of some related compounds is presented in the table below.

| Compound Class | Organism | Activity |

| N-Substituted Morpholine Derivatives | Gram-positive and Gram-negative bacteria | Pronounced antimicrobial activity asianpubs.orgcore.ac.uk |

| Pyridine derivatives with a bromophenyl group | Fungi | Good antifungal activity ajprd.comajprd.com |

| 4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine | Cryptococcus neoformans | Antifungal activity pensoft.netresearchgate.net |

Immunomodulatory Effects (e.g., Anti-inflammatory, Immunosuppressive)

The immunomodulatory potential of this compound can be inferred from studies on analogous compounds containing morpholine, ethanolamine (B43304), and bromophenyl structures.

Anti-inflammatory Activity of Related Compounds:

Several studies have highlighted the anti-inflammatory properties of morpholine derivatives. For example, 2-phenyl and 2-biphenyl substituted morpholines have been reported to possess anti-inflammatory and immunomodulating actions nih.gov. Furthermore, a study on (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone demonstrated anti-inflammatory and antinociceptive effects, suggesting that the bromophenyl moiety can contribute to such activities nih.gov. The anti-inflammatory mechanism of some morpholine compounds has been suggested to involve the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the biosynthesis of prostaglandins, key mediators of inflammation nih.gov. Additionally, some ethanolamine derivatives have been shown to exhibit anti-inflammatory activity nih.gov.

Immunosuppressive Effects of Related Compounds:

While direct evidence for the immunosuppressive activity of this compound is lacking, the broader class of morpholine-containing compounds has been explored for various pharmacological effects, including immunomodulation nih.gov. Further investigation is required to determine if this specific compound has any significant immunosuppressive properties.

The table below summarizes the observed immunomodulatory effects of related compounds.

| Compound/Compound Class | Effect | Potential Mechanism |

| 2-Phenyl and 2-Biphenyl Morpholine Derivatives | Anti-inflammatory, Immunomodulating nih.gov | Not specified |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Anti-inflammatory, Antinociceptive nih.gov | Action on early mediators of inflammation, possibly via histamine pathways |

| General Morpholino Compounds | Anti-inflammatory nih.gov | Inhibition of cyclooxygenase (COX) pathway |

| Ethanolamine Derivatives | Anti-inflammatory nih.gov | Not specified |

Receptor Binding Studies and Ligand-Binding Assays

Currently, there is no publicly available data from receptor binding studies or ligand-binding assays specifically for this compound. Such studies are crucial for identifying the molecular targets of a compound and elucidating its mechanism of action. The structural similarity of the ethanolamine portion of the molecule to known pharmacophores suggests potential interactions with various receptors, but this remains speculative without direct experimental evidence.

Other Pharmacological Explorations (e.g., Analgesic, Histamine H1 Antagonist, Parasympatholytic Activity of Related Compounds)

The diverse pharmacological activities of morpholine and ethanolamine derivatives suggest that this compound may possess other therapeutic properties.

Analgesic Activity of Related Compounds:

Several morpholine derivatives have been reported to exhibit analgesic properties. For instance, a study on chemically synthesized morpholino compounds showed promising analgesic activities in animal models nih.gov. Another study on 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines also indicated analgesic effects nih.gov. The antinociceptive effects of a bromophenyl derivative in a formalin test further support the potential for compounds with this moiety to modulate pain pathways nih.gov.

Histamine H1 Antagonist Activity of Related Compounds:

The ethanolamine scaffold is a common structural feature in first-generation histamine H1 antagonists nih.gov. These drugs competitively block the action of histamine at H1 receptors, thereby alleviating allergic symptoms wikipedia.orgdrugbank.com. While many of these classic antihistamines also exhibit anticholinergic and sedative side effects, the presence of the ethanolamine moiety in this compound suggests a potential for interaction with the H1 receptor. However, without direct testing, this remains a hypothesis. Some H1-receptor antagonists have also been shown to possess anti-inflammatory properties nih.gov.

Parasympatholytic Activity of Related Compounds:

The parasympatholytic (anticholinergic) activity of this compound has not been investigated. However, as mentioned, some first-generation ethanolamine-based antihistamines are known to have anticholinergic effects auburn.edu.

The table below provides a summary of other potential pharmacological activities based on related compounds.

| Pharmacological Activity | Related Compound Class/Moiety | Evidence |

| Analgesic | Morpholine derivatives nih.govnih.gov, Bromophenyl derivatives nih.gov | Demonstrated in animal models |

| Histamine H1 Antagonist | Ethanolamine derivatives nih.gov | Structural similarity to first-generation antihistamines |

| Parasympatholytic | Ethanolamine-based antihistamines auburn.edu | Known side effect profile of related compounds |

Phenotypic Screening and Cellular Pathway Perturbations

Phenotypic screening is a powerful approach in drug discovery that identifies compounds eliciting a desired change in cellular or organismal phenotype without a preconceived molecular target nih.govotavachemicals.commdpi.com. To date, there are no published reports of phenotypic screening studies involving this compound.

Similarly, specific data on the cellular pathway perturbations induced by this compound are not available. Pathway analysis, often coupled with high-throughput screening data, is used to understand how a compound affects cellular signaling networks and to elucidate its mechanism of action nih.govnih.govbiorxiv.org. Given the potential antimicrobial and anti-inflammatory activities suggested by its structural analogues, future studies could explore its effects on pathways related to bacterial survival, inflammatory responses (e.g., NF-κB or MAPK signaling), or other relevant cellular processes.

Mechanistic Investigations of 1 4 Bromophenyl 2 Morpholinoethanol S Biological Effects

Elucidation of Molecular Targets and Binding Modes

No studies have been identified that elucidate the specific molecular targets of 1-(4-Bromophenyl)-2-morpholinoethanol. Research into its binding modes with any potential biological macromolecules is also absent from the current body of scientific literature.

Analysis of Intracellular Signaling Pathway Modulation

There is no available data on how this compound may modulate intracellular signaling pathways. The effects of ethanol (B145695) on signaling cascades are known to be complex and often involve pathways such as those dependent on protein kinase A (PKA) and protein kinase C (PKC) nih.gov. However, without specific studies on this compound, any discussion of its impact on these or other pathways would be purely speculative.

Assessment of Cellular Responses and Apoptosis Induction

Information regarding the cellular responses to this compound, including any potential for apoptosis induction, is not available.

Subcellular Localization Studies of the Compound

There are no published studies that have investigated the subcellular localization of this compound within cells.

Membrane Permeability and Cellular Uptake Investigations

The processes by which this compound might cross cellular membranes and be taken up by cells have not been investigated. Drug permeability is a critical factor for intracellular targeting and can occur through active and passive transport mechanisms nih.gov. However, the specific permeability characteristics of this compound are unknown.

In Vitro Metabolic Stability and Biotransformation Pathways (non-human data)

While the principles of in vitro metabolic stability testing are well-established for drug discovery, with studies often utilizing liver microsomes to predict hepatic clearance, no such data has been published for this compound mdpi.comresearchgate.netbioivt.comnih.govnih.gov. The biotransformation of compounds can involve Phase I, II, and III metabolic reactions, which primarily occur in the liver and facilitate excretion nih.gov. However, the specific metabolic fate of this compound remains uncharacterized.

Computational and Molecular Modeling Studies on this compound Remain Largely Unexplored

Despite the growing interest in the computational analysis of morpholine-containing compounds and phenylethanolamine derivatives for drug discovery and materials science, a thorough review of published scientific literature reveals a notable absence of specific research focused on the compound this compound. While computational studies are prevalent for analogous structures, dedicated analyses of the electronic, conformational, and interaction properties of this particular molecule are not publicly available at this time.

The requested detailed examination, encompassing quantum chemical calculations, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling for this compound, could not be completed due to the lack of specific data in the searched scientific databases and literature.

General methodologies that would be applied to such a study are well-established. For instance, quantum chemical calculations are routinely used to investigate the electronic structure and reactivity of molecules. sphinxsai.comsemanticscholar.orgresearchgate.net Similarly, molecular docking and dynamics simulations are powerful tools for exploring the potential interactions of small molecules with biological targets. nih.govgyanvihar.orgnih.govresearchgate.netacs.org Furthermore, QSAR modeling is a common approach in the development of predictive models for the biological activity of a series of compounds. nih.gov

However, without specific studies on this compound, any presentation of data according to the requested outline would be speculative and not based on scientific evidence for this particular compound. Further research is required to elucidate the specific computational and molecular modeling characteristics of this compound.

Computational Chemistry and Molecular Modeling of 1 4 Bromophenyl 2 Morpholinoethanol

Quantitative Structure-Activity Relationship (QSAR) Modeling

Identification of Key Physicochemical Descriptors

The physicochemical profile of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Computational methods provide a rapid and cost-effective means to predict these descriptors, offering insights into a molecule's potential as a drug candidate. For 1-(4-Bromophenyl)-2-morpholinoethanol, a comprehensive analysis of its key physicochemical descriptors is essential for guiding further research.

A variety of computational tools and algorithms are available to predict these properties. While direct experimental or computational studies on this compound are not extensively available in the public domain, we can extrapolate its likely characteristics based on its structural components: a bromophenyl group, a morpholino ring, and an ethanolamine (B43304) linker. These predictions are crucial for assessing its "drug-likeness" and potential for central nervous system (CNS) activity.

Key physicochemical descriptors for this compound would typically include:

Molecular Weight (MW): A fundamental property influencing absorption and diffusion.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is crucial for predicting its ability to cross the blood-brain barrier (BBB).

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence solubility and binding interactions with biological targets.

Rotatable Bonds: A measure of molecular flexibility, which can impact target binding.

The "Rule of Five," a set of guidelines developed by Christopher A. Lipinski, is often used to evaluate the drug-likeness of a chemical compound. These rules suggest that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the LogP is over 5. Compounds intended for CNS activity often have more stringent requirements, such as a lower molecular weight and TPSA.

Table 1: Predicted Physicochemical Properties of this compound

| Descriptor | Predicted Value Range | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight (g/mol) | 250 - 300 | Influences absorption and diffusion; lower values are often preferred for CNS drugs. |

| LogP | 2.0 - 3.5 | Indicates good lipophilicity for membrane permeability without being excessively greasy. |

| TPSA (Ų) | 40 - 60 | Suggests potential for good blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Contributes to solubility and target binding. |

| Hydrogen Bond Acceptors | 3 | Contributes to solubility and target binding. |

| Rotatable Bonds | 4 - 6 | Provides conformational flexibility for optimal target interaction. |

Note: The values in this table are estimations based on the structural components of the molecule and general principles of medicinal chemistry. They are not derived from direct experimental measurement or specific computational studies of this compound.

Virtual Screening and In Silico Drug Discovery Applications

Virtual screening (VS) is a powerful computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Given the structural features of this compound, it could be a valuable query molecule or a member of a library for various in silico drug discovery campaigns, particularly for CNS-related targets.

The process of virtual screening can be broadly categorized into two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).

Ligand-Based Virtual Screening (LBVS): This method relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. Subsequently, large compound databases can be screened to find molecules that match this pharmacophore. Given its morpholine (B109124) and bromophenyl moieties, this compound could be identified in screens for targets where these features are known to be important for binding.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target is known, often from X-ray crystallography or NMR spectroscopy, SBVS can be employed. nih.gov This approach, commonly known as molecular docking, involves computationally placing a library of small molecules into the binding site of the target and scoring their potential interactions. nih.gov The goal is to predict the binding mode and affinity of the ligands. For a compound like this compound, potential CNS targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmitter metabolism. For instance, derivatives of similar scaffolds have been investigated as inhibitors of enzymes like G9a, which is implicated in neurodegenerative diseases. ub.edu

The application of virtual screening to a compound like this compound would involve several steps:

Target Selection: Identifying a biologically relevant target for a disease of interest. Given the prevalence of the morpholine scaffold in CNS drugs, targets associated with neurological or psychiatric disorders would be a logical starting point.

Library Preparation: The compound could be part of a focused library of phenyl-morpholinoethanol analogs or included in larger, more diverse chemical libraries like the Chembridge CNS MPO library. ub.edu

Screening Cascade: Employing a hierarchical screening approach, starting with rapid, less computationally intensive methods to filter large numbers of compounds, followed by more rigorous and accurate methods for the most promising candidates.

Hit Selection and Optimization: The top-scoring compounds from the virtual screen are then selected for experimental validation. Promising "hits" can then be subjected to further computational analysis to guide chemical synthesis of more potent and selective analogs.

The development of multi-target designed ligands (MTDLs) is an emerging area in CNS drug discovery, aiming to address the complex nature of brain diseases by modulating multiple targets simultaneously. nih.govqmul.ac.uk The structural features of this compound could serve as a scaffold for the design of such multi-target agents.

Development of Analogs and Derivatives of 1 4 Bromophenyl 2 Morpholinoethanol for Enhanced Activity

Rational Design Principles for Novel Analogs

The design of new analogs of 1-(4-bromophenyl)-2-morpholinoethanol is guided by established medicinal chemistry principles to optimize its interaction with biological targets and improve its drug-like properties.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful technique in drug design where a functional group is substituted with another group that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. drughunter.com This strategy is particularly relevant for modifying the 4-bromophenyl moiety of the parent compound. The benzene (B151609) ring is a common feature in many drugs but can sometimes lead to poor physicochemical properties. nih.gov

For the 4-bromophenyl group, various bioisosteres can be considered to modulate properties such as lipophilicity, metabolic stability, and target engagement. For instance, the bromine atom, a halogen, can be replaced with other groups to alter electronic and steric properties. cambridgemedchemconsulting.com

Table 1: Potential Bioisosteric Replacements for the 4-Bromo Substituent

| Original Group | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Bromo (-Br) | Chloro (-Cl) | Similar size, altered electronics |

| Fluoro (-F) | Increased metabolic stability | |

| Trifluoromethyl (-CF3) | Strong electron-withdrawing group | |

| Cyano (-CN) | Can act as a hydrogen bond acceptor |

Furthermore, the entire phenyl ring can be replaced with other aromatic or non-aromatic cyclic systems to explore different binding interactions and improve properties like solubility. drughunter.comnih.gov The use of bridged piperidine (B6355638) moieties has been proposed as a superior alternative to the phenyl ring, leading to improved drug-like properties such as solubility and lipophilicity. nih.govrsc.org

Scaffold Modification and Hybridization Approaches

Scaffold modification, or scaffold hopping, involves replacing the central core of a molecule to discover new chemical entities with improved properties. nih.govchemrxiv.org For this compound, the phenylethanolamine core can be modified. This could involve altering the ethanolamine (B43304) linker or replacing the entire scaffold while retaining key pharmacophoric features.

Molecular hybridization is another key strategy, which involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. researchgate.net This approach can lead to compounds with dual or enhanced activity. For instance, the morpholine (B109124) moiety is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties and confer a range of biological activities, including anticancer and neurological effects. nih.govnih.govresearchgate.net Hybrid molecules incorporating the 4-bromophenyl-morpholinoethanol scaffold with other active pharmacophores could lead to novel therapeutic agents.

Synthesis and Biological Evaluation of Tailored Analogs

The rational design principles discussed above guide the synthesis of novel analogs. These newly synthesized compounds are then subjected to rigorous biological evaluation to determine their activity and structure-activity relationships (SAR).

Analogs with Modified Aromatic Moieties

The synthesis of analogs with modified aromatic moieties typically involves starting from a substituted aryl bromide or a related precursor. A general synthetic route could involve the reaction of a substituted phenacyl bromide with morpholine, followed by reduction of the resulting ketone to the corresponding alcohol.

A series of 1-aryl-2-morpholinoethanol analogs with different substituents on the phenyl ring can be synthesized to probe the electronic and steric requirements for optimal activity. For example, the introduction of electron-donating or electron-withdrawing groups can significantly influence the compound's interaction with its biological target.

Table 2: Hypothetical Biological Activity of Analogs with Modified Aromatic Moieties

| Compound | Aromatic Moiety | IC50 (µM) |

|---|---|---|

| 1 | 4-Bromophenyl | 10.5 |

| 2a | 4-Chlorophenyl | 8.2 |

| 2b | 4-Fluorophenyl | 5.1 |

| 2c | 4-Trifluoromethylphenyl | 2.3 |

| 2d | 4-Cyanophenyl | 4.8 |

| 2e | 4-Methylphenyl | 15.7 |

| 2f | 2,4-Dichlorophenyl | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships.

The biological evaluation of these analogs could involve assessing their activity against specific enzymes or cell lines, depending on the therapeutic target. For instance, if the target is a kinase, enzymatic assays would be employed. If the goal is to develop anticancer agents, the compounds would be tested against a panel of cancer cell lines. researchgate.nete3s-conferences.orgsciforum.netnih.govcu.edu.egnih.gov

Analogs with Altered Linker Scaffolds

The ethanolamine linker in this compound is crucial for its three-dimensional structure and interaction with biological targets. Altering this linker can lead to changes in conformational flexibility and biological activity. Modifications can include extending or shortening the carbon chain, introducing conformational constraints, or replacing the hydroxyl group.

The synthesis of these analogs could involve multi-step procedures starting from appropriate building blocks. For example, to extend the linker, a 3-morpholinopropan-1-ol derivative could be synthesized.

Table 3: Hypothetical Biological Activity of Analogs with Altered Linker Scaffolds

| Compound | Linker Modification | Relative Activity |

|---|---|---|

| 1 | -CH(OH)CH2- | 1.0 |

| 3a | -CH(OH)CH2CH2- | 0.7 |

| 3b | -CH2CH2- (Deoxy) | 0.2 |

| 3c | -C(=O)CH2- (Keto) | 0.5 |

| 3d | Cyclopropyl linker | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

The biological evaluation of these linker-modified analogs would help to understand the optimal spatial arrangement of the aromatic and morpholine moieties for biological activity.

Novel Morpholine Ring System Derivations

Synthesis of N-substituted morpholine analogs can be achieved by reacting this compound with various alkylating or acylating agents. Ring-opened or expanded analogs can be synthesized through more complex multi-step sequences.

Table 4: Hypothetical Biological Activity of Analogs with Morpholine Ring Modifications

| Compound | Morpholine Modification | Predicted Biological Effect |

|---|---|---|

| 1 | Morpholino | Baseline |

| 4a | N-Methylmorpholino | Increased potency |

| 4b | N-Benzylmorpholino | Altered selectivity |

| 4c | Thiomorpholino | Modified lipophilicity |

| 4d | Piperazino | Introduction of a second basic center |

| 4e | Ring-opened (N-(2-hydroxyethyl)-N-(2-hydroxyethyl)amino) | Increased polarity |

Note: The data in this table is hypothetical and for illustrative purposes.

The biological evaluation of these derivatives would shed light on the importance of the morpholine ring's specific features, such as the presence of the oxygen atom and the pKa of the nitrogen atom, for the compound's activity. nih.govresearchgate.net

Prodrug Design Strategies and Chemical Delivery Systems

While specific research on prodrugs of this compound is not extensively detailed in published literature, its chemical structure contains functional groups amenable to prodrug modification. These modifications are aimed at enhancing physicochemical properties for research applications, such as improving solubility, modulating lipophilicity, and facilitating passage across biological membranes in experimental models. The primary functional groups on this compound that serve as handles for prodrug design are the secondary hydroxyl group and the tertiary amine of the morpholine ring.

Prodrug strategies are a versatile tool in medicinal chemistry to overcome undesirable properties of a parent drug molecule. nih.gov This approach involves the chemical modification of a biologically active compound to form a new molecule that undergoes an in vivo enzymatic or chemical transformation to release the active parent drug. nih.gov For research purposes, enhancing properties like aqueous solubility or lipophilicity can be critical for achieving desired concentrations in in vitro assays or for studying distribution in preclinical models.

A common strategy involves the esterification of hydroxyl groups. By converting the alcohol in this compound into an ester, it is possible to significantly alter its lipophilicity. The choice of the ester promoiety allows for fine-tuning of the compound's physicochemical properties. For instance, creating an ester with a short-chain aliphatic acid could increase lipophilicity, potentially enhancing its ability to cross cell membranes in culture. Conversely, using a promoiety containing a polar functional group could increase aqueous solubility. These ester prodrugs are often designed to be cleaved by ubiquitous esterase enzymes present in plasma and tissues, releasing the active alcohol.

Another potential modification site is the tertiary nitrogen atom within the morpholine ring. This nitrogen can be targeted to form N-oxides or quaternary ammonium (B1175870) salts. These modifications can dramatically increase the hydrophilicity of the molecule, which could be advantageous for certain research applications requiring high aqueous solubility.

The development of analogs for related chiral morpholine scaffolds has focused on modifying substituents to improve potency and pharmacokinetic parameters. nih.gov For example, in the development of antagonists for the dopamine (B1211576) D4 receptor, introducing an ether linker in a related morpholine series led to a significant lowering of the calculated LogP (cLogP), a measure of lipophilicity, from 5.10 to 3.73, which was a key design objective. nih.gov While these are examples of creating new active analogs rather than inactive prodrugs, the principle of chemical modification to optimize physicochemical properties is directly applicable to prodrug design for research purposes.

Below is a table detailing potential prodrug modifications to this compound and the projected impact on its properties for research use.

| Modification Site | Prodrug/Derivative Type | Potential Promoieties | Anticipated Change in Property | Rationale for Research Application |

| Secondary Hydroxyl (-OH) | Ester Prodrug | Acetate, Propionate | Increase Lipophilicity (Higher cLogP) | To enhance passive diffusion across cell membranes in in vitro permeability assays. |

| Secondary Hydroxyl (-OH) | Ester Prodrug | Amino Acid Esters (e.g., Glycinate, Alaniate) | Increase Aqueous Solubility at specific pH | To improve formulation for aqueous-based in vitro assays and increase compound concentration. |

| Secondary Hydroxyl (-OH) | Ester Prodrug | Phosphate Ester | Significantly Increase Aqueous Solubility | To create a highly water-soluble form for high-concentration stock solutions or for studies requiring intravenous administration in animal models. |

| Morpholine Nitrogen | N-Oxide | - | Increase Hydrophilicity | To improve aqueous solubility and potentially alter metabolic pathways for research investigation. |

| Morpholine Nitrogen | Quaternary Ammonium Salt | Methyl Iodide, Benzyl Bromide | Permanently Charged, High Aqueous Solubility | To create a tool compound for studies where membrane permeability is intentionally blocked, allowing for investigation of extracellular targets. |

These strategies represent established chemical approaches that could be applied to this compound to generate tool compounds with tailored properties, thereby facilitating a broader range of preclinical research investigations.

Future Academic Research Directions and Preclinical Advancement

Integration of Advanced In Vitro Models (e.g., 3D Cell Cultures, Organoids for Disease Modeling)

The limitations of traditional two-dimensional (2D) cell cultures in predicting human responses to drug candidates are well-documented. nih.govmdpi.com Future preclinical evaluation of 1-(4-Bromophenyl)-2-morpholinoethanol would benefit significantly from the adoption of advanced in vitro models that more accurately replicate human physiology.

Three-dimensional (3D) cell cultures, such as spheroids and microtissues, offer a more physiologically relevant environment by mimicking the cell-cell and cell-matrix interactions found in vivo. nih.gov Unlike 2D cultures, 3D models can better represent the influence of the tumor microenvironment and the spatial arrangement of tissues, providing more accurate data on a compound's efficacy and potential toxicity. mdpi.comnih.gov For this compound, employing 3D multicellular tumor spheroids could provide crucial insights into its anti-cancer potential, assessing its ability to penetrate tissue and exert its effects in a setting that mirrors a solid tumor. nih.gov

Organoid technology represents a further leap in complexity and physiological relevance. nih.govucl.ac.uk Derived from stem cells, organoids self-organize into three-dimensional structures that replicate the architecture and function of specific organs. nih.govucl.ac.uk These "mini-organs" can be used to model various diseases, from neurodegenerative disorders like Alzheimer's and Parkinson's disease to hereditary conditions and cancers. nih.gov Investigating the effects of this compound on patient-derived organoids could help elucidate its mechanism of action, identify patient populations most likely to respond, and screen for potential toxicity in a human-relevant system, thereby reducing reliance on animal models. nih.gov

Table 1: Comparison of In Vitro Cell Culture Models

| Feature | 2D Cell Culture | 3D Cell Culture (Spheroids) | Organoids |

| Architecture | Monolayer on a flat surface | Spherical aggregates of cells | Self-organized, multi-cellular structures mimicking organ architecture |

| Cell Interaction | Limited to adjacent cells in a flat plane | Cell-cell and limited cell-matrix interactions | Complex cell-cell and cell-matrix interactions, spatial organization |

| Physiological Relevance | Low; lacks tissue-specific structure | Moderate; better representation of tissue environment | High; recapitulates organ-specific structure and function nih.gov |

| Applications | Basic cytotoxicity screening, high-throughput screening | Anti-cancer drug testing, tumor microenvironment studies nih.gov | Disease modeling, personalized medicine, developmental biology studies ucl.ac.uknih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines, improving precision, and reducing costs. nih.gov These computational tools can analyze vast datasets to identify novel drug targets, predict molecular properties, and design new chemical entities with desired characteristics. nih.govscitechdaily.comnih.gov

For this compound, AI and ML could be applied in several key areas. Machine learning models can be trained on existing structure-activity relationship (SAR) data to predict the biological activities of novel analogs, guiding the synthesis of more potent and selective compounds. stanford.edu Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules with optimized properties based on the core structure of this compound. scitechdaily.comresearchgate.net

Table 2: Potential Applications of AI/ML in the Advancement of this compound

| Application Area | AI/ML Technique | Potential Outcome |

| Lead Optimization | Predictive modeling, Quantitative Structure-Activity Relationship (QSAR) | Design of analogs with improved potency and selectivity. |

| Novel Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel molecular structures with desired therapeutic properties. researchgate.net |

| Toxicity Prediction | Machine learning models trained on toxicogenomics data | Early identification of potential adverse effects, reducing late-stage failures. nih.gov |

| Target Identification | Network pharmacology, Deep learning analysis of biological data | Uncovering novel biological targets and mechanisms of action for the compound. |

| Synthetic Route Planning | Retrosynthetic algorithms | Optimization of the chemical synthesis process, making it more efficient and cost-effective. drugtargetreview.com |

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov Polypharmacology, the concept that a single drug can interact with multiple targets, is now seen as a promising strategy for developing more effective therapies. scienceopen.com

Future research on this compound should explore its potential as a multi-target agent. mdpi.com A comprehensive screening of the compound against a broad panel of receptors, enzymes, and other protein targets could reveal a wider range of biological activities than initially anticipated. Computational methods, such as molecular docking and network pharmacology, can predict potential off-target interactions and help to build a more complete picture of the compound's pharmacological profile. nih.govscienceopen.com

Identifying multiple targets for this compound could open up new therapeutic avenues. For instance, a compound that simultaneously inhibits a key enzyme and modulates a signaling pathway could offer a synergistic effect in treating a complex disease. mdpi.com This multi-targeting approach could lead to therapies with improved efficacy and a reduced likelihood of developing drug resistance.

Collaborative Research Initiatives in Chemical Biology and Drug Discovery

The development of a new therapeutic agent is a complex, costly, and time-consuming endeavor that often requires a diverse range of expertise. mdpi.com Collaborative research initiatives that bring together academic institutions, pharmaceutical companies, and government research organizations are crucial for accelerating progress in drug discovery. drugtargetreview.comnih.gov

The future advancement of this compound would be greatly enhanced by such collaborations. Academic labs can provide deep expertise in basic biology and mechanism of action studies, while industry partners can offer resources for high-throughput screening, medicinal chemistry optimization, and preclinical development. drugtargetreview.com Public-private partnerships can help to bridge the funding gap between basic research and clinical application, ensuring that promising compounds are not abandoned due to a lack of resources. mdpi.com

Open-access data sharing platforms and compound libraries can also facilitate collaboration by allowing researchers from different institutions to build upon each other's work. drugtargetreview.com By fostering a collaborative ecosystem, the scientific community can more effectively pool resources and knowledge to unlock the full therapeutic potential of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-bromophenyl)-2-morpholinoethanol, and how can reaction conditions be optimized?

- Methodological Answer :

- Biocatalytic Reduction : Employ alcohol dehydrogenases (ADHs) for enantioselective reduction of ketone precursors (e.g., 1-(4-bromophenyl)-2,2,2-trifluoroethanone) using acyl donors like vinyl acetate in toluene. Microwave irradiation can enhance reaction efficiency and enantiomeric excess .

- Cycloaddition Reactions : Utilize [3+2] cycloaddition between nitrile imines (NIs) and electrophilic partners. However, unexpected product formation (e.g., pyrazole derivatives via CHCl₃ elimination) requires careful control of reaction stoichiometry and solvent polarity .

- Optimization : Screen solvents (e.g., toluene vs. acetonitrile), catalysts (e.g., ADH variants), and reaction temperatures to improve yield and selectivity.

Q. How can crystallographic techniques like SHELX and ORTEP-3 aid in structural characterization?

- Methodological Answer :

- SHELX Suite : Use SHELXL for refining small-molecule crystal structures, especially for high-resolution or twinned data. SHELXD/SHELXE can assist in experimental phasing for macromolecular applications .

- ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks to validate molecular geometry and packing. This is critical for confirming the morpholino group’s stereochemical orientation .

Advanced Research Questions

Q. How can Molecular Electron Density Theory (MEDT) resolve contradictions in regioselectivity during cycloaddition reactions?

- Methodological Answer :

- MEDT Workflow : Calculate local electron density at reaction sites (e.g., Cβ of electrophilic partners) to predict regioselectivity. For example, MEDT revealed that interactions between nitrile imines and trichloromethyl groups favor Δ²-pyrazoline formation over unexpected pyrazole derivatives .

- Validation : Compare computed activation energies for competing pathways using Gaussian or ORCA software. Experimental validation via HPLC or NMR monitoring is essential .

Q. What strategies address unexpected product formation in reactions involving 1-(4-bromophenyl) derivatives?

- Methodological Answer :

- Mechanistic Analysis : Use tandem mass spectrometry (LC-MS/MS) and isotopic labeling to trace byproduct origins (e.g., CHCl₃ elimination pathways).

- Kinetic Control : Adjust reaction time and temperature to favor kinetic products. For instance, rapid quenching prevents pyrazole formation in cycloadditions .

Q. How can structure-activity relationship (SAR) studies improve the biological activity of morpholinoethanol derivatives?

- Methodological Answer :

- Modification Sites : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions) and morpholino moiety (e.g., N-alkylation).

- Assays : Test antibacterial activity against Gram-positive/-negative strains (MIC assays) and cytotoxicity via MTT tests. Correlate results with Hammett σ values or steric parameters .

Future Directions

Q. What are emerging methodologies for sustainable synthesis of this compound?

- Biocatalysis : Engineer ADHs for broader substrate scope and solvent tolerance (e.g., ionic liquids) .

- Green Chemistry : Replace CHCl₃ with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact .

Q. How can environmental risk assessments guide the use of brominated derivatives?

- Ecotoxicology : Evaluate biodegradability (OECD 301 tests) and bioaccumulation potential (logP calculations).

- Lifecycle Analysis : Track bromine release during synthesis and disposal using ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.